molecular formula C10H8F3N B8133056 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole

3-(2,2-Difluoroethyl)-5-fluoro-1H-indole

Cat. No.: B8133056
M. Wt: 199.17 g/mol
InChI Key: UEKGEDKJZJCNMY-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)-5-fluoro-1H-indole is a fluorinated organic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available indole or its derivatives.

  • Fluorination: The indole core is fluorinated at the 5-position using suitable fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Alkylation: The 3-position of the indole is then alkylated with 2,2-difluoroethyl bromide or chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: 2,2-difluoroethyl bromide or chloride, in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Indole-5-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: 3-(2,2-Difluoroethyl)-5-fluoro-indole derivatives.

Scientific Research Applications

3-(2,2-Difluoroethyl)-5-fluoro-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethyl)-1H-indole: Lacks the fluorine at the 5-position.

  • 5-Fluoro-1H-indole: Lacks the 2,2-difluoroethyl group.

  • 3-(2,2-Difluoroethyl)-7-fluoro-1H-indole: Fluorine at the 7-position instead of 5.

Uniqueness: 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole is unique due to the presence of both fluorine atoms at the 5-position and the 2,2-difluoroethyl group at the 3-position. This combination enhances its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2,2-difluoroethyl)-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,10,14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKGEDKJZJCNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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